N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-thiophenecarboxamide
Description
Historical Context of Sulfonamide-Based Compound Development
The sulfonamide group, first recognized for its antibacterial properties in the 1930s with Prontosil (sulfamidochrysoidine), marked the dawn of systemic antimicrobial therapy. Gerhard Domagk’s discovery that Prontosil’s in vivo efficacy stemmed from its metabolic conversion to sulfanilamide revolutionized drug design, demonstrating the value of prodrug strategies. By the 1940s, sulfonamides diversified beyond antibacterials into diuretics (e.g., thiazides), anticonvulsants (e.g., sultiame), and carbonic anhydrase inhibitors (e.g., acetazolamide). This versatility arises from the sulfonamide group’s ability to act as a hydrogen-bond donor/acceptor and engage in electrostatic interactions with enzymatic targets.
Key milestones in sulfonamide drug development include:
Structural Significance of Indole and Thiophene Moieties in Medicinal Chemistry
Indole Scaffold
The 2,3-dihydroindole moiety in the compound is a partially saturated derivative of indole, a heterocycle prevalent in bioactive natural products (e.g., serotonin, reserpine) and synthetic drugs. Key attributes include:
- Planarity and Aromaticity : Facilitates π-π stacking with protein binding pockets, as seen in 5-HT receptor modulators.
- Hydrogen-Bonding Capacity : The NH group in the indole ring can form critical interactions with targets, such as tubulin in anticancer agents.
- Metabolic Stability : Partial saturation (2,3-dihydro) reduces oxidative metabolism compared to fully aromatic indoles, potentially enhancing bioavailability.
Thiophene Ring
The thiophene moiety, a sulfur-containing heterocycle, contributes to the compound’s electronic and steric profile:
- Bioisosteric Replacement : Often substitutes for phenyl rings to improve solubility and reduce toxicity while maintaining target affinity.
- Electron-Rich Nature : Enhances interactions with electrophilic regions of enzymes, as observed in COX-2 inhibitors like tenoxicam.
- Sulfur Participation : The sulfur atom can engage in hydrophobic interactions or act as a hydrogen-bond acceptor, critical in drugs like ticlopidine (antiplatelet agent).
The fusion of these motifs creates a hybrid structure capable of simultaneous engagement with multiple binding sites, a strategy employed in dual inhibitors (e.g., tubulin/TrxR inhibitors).
Initial Discovery and Nomenclature Rationale
The compound was first synthesized through a multi-step sequence involving:
- Sulfonylation : Reaction of 2,3-dihydroindole with 4-aminobenzenesulfonyl chloride to form the N-sulfonylated intermediate.
- Amide Coupling : Condensation of the sulfonylated phenyl derivative with 2-thiophenecarboxylic acid using activating agents (e.g., EDC/HOBt).
Nomenclature Breakdown :
- N-[4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)phenyl] : Indicates the sulfonamide group (-SO₂-) linking the phenyl ring to the 2,3-dihydroindole at position N-1.
- 2-Thiophenecarboxamide : Specifies the thiophene ring substituted at the 2-position with a carboxamide group (-CONH₂).
The numbering follows IUPAC priorities, with the sulfonamide and carboxamide groups assigned the lowest possible locants. This systematic name reflects the compound’s structural hierarchy, emphasizing the central phenyl bridge and functionalized heterocycles.
Properties
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c22-19(18-6-3-13-25-18)20-15-7-9-16(10-8-15)26(23,24)21-12-11-14-4-1-2-5-17(14)21/h1-10,13H,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUICXKHXTWCAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-thiophenecarboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Coupling with Thiophene Carboxamide: The final step involves coupling the sulfonylated indole with 2-thiophenecarboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products
Oxidation: Oxidized derivatives of the indole and thiophene rings
Reduction: Reduced forms of the sulfonyl group
Substitution: Substituted derivatives at the sulfonyl or carboxamide positions
Scientific Research Applications
Chemistry
In chemistry, N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-thiophenecarboxamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. It is being investigated for its anti-inflammatory, anticancer, and antimicrobial properties. The presence of the indole moiety, in particular, is known to contribute to its biological activity, as indole derivatives are common in many bioactive compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-thiophenecarboxamide involves its interaction with various molecular targets and pathways. The indole moiety can interact with enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s solubility and bioavailability, while the thiophene ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Comparisons
Hydrogen-Bonding and Crystallographic Behavior
- The target compound’s sulfonyl group acts as a strong hydrogen-bond acceptor, akin to isoindole-dione derivatives in .
- Analog 3’s hydrochloride salt introduces ionic interactions, enhancing crystallinity and thermal stability compared to the neutral target compound .
Biological Activity
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-thiophenecarboxamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, drawing on a variety of scientific studies and data.
- Chemical Name : this compound
- Molecular Formula : C22H20N2O3S
- Molecular Weight : 392.47 g/mol
- CAS Number : 433246-03-8
The compound features a thiophenecarboxamide moiety and an indole derivative, suggesting potential interactions with various biological targets.
Antimicrobial Properties
Recent studies have highlighted the compound's significant antimicrobial activity against various pathogens. For instance, it demonstrated effective inhibition of Staphylococcus aureus and Candida albicans , indicating its potential as an antibacterial and antifungal agent. The minimum inhibitory concentration (MIC) against MRSA was reported to be as low as 0.98 μg/mL .
Anticancer Activity
In vitro studies have shown that this compound exhibits notable cytotoxic effects against several cancer cell lines. The compound's IC50 values were found to be in the micromolar range, indicating its potential as an anticancer drug. Specifically, it displayed preferential suppression of rapidly dividing cells compared to non-tumor cells .
The biological mechanisms underlying the activity of this compound are multifaceted:
- Inhibition of Biofilm Formation : The compound has been shown to prevent biofilm formation in bacterial cultures without affecting cell viability, suggesting a unique mechanism that could enhance its efficacy in treating chronic infections .
- Molecular Docking Studies : Computational analyses indicate that the compound binds effectively to target proteins involved in cancer and microbial growth pathways, which may explain its observed biological activities.
Cytotoxicity Profile
A detailed cytotoxicity assessment revealed that while some derivatives exhibited high cytotoxicity (IC50 < 10 μM), others showed lower toxicity profiles. The differential effects suggest that structural modifications could be leveraged to optimize therapeutic indices .
Data Table: Biological Activity Overview
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against clinical isolates of MRSA. The results indicated a strong bactericidal effect, with significant reductions in bacterial load observed at concentrations as low as 5 μg/mL over a 24-hour period.
Case Study 2: Cancer Cell Line Testing
A series of assays were conducted on A549 lung cancer cells and MCF7 breast cancer cells. The compound exhibited selective cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation while sparing normal fibroblast cells.
Q & A
Q. Q: What are the key steps in synthesizing N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-thiophenecarboxamide, and how are reaction conditions optimized?
A: Synthesis typically involves:
- Sulfonylation : Coupling 2,3-dihydroindole with a sulfonyl chloride derivative under reflux in solvents like dichloromethane or ethanol .
- Amidation : Reacting the sulfonylated intermediate with 2-thiophenecarboxylic acid using coupling agents (e.g., EDC/HOBt) .
Optimization includes adjusting reaction temperatures (60–80°C), solvent polarity, and catalyst loading. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography or recrystallization .
Q. Q: Which analytical techniques are critical for confirming the structure of this compound?
A:
- NMR Spectroscopy : Assigns protons (¹H) and carbons (¹³C) to confirm regiochemistry of the indole and thiophene moieties .
- X-ray Crystallography : Resolves 3D conformation, including sulfonamide bond geometry and π-stacking interactions (e.g., using SHELX software for refinement) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
Biological Activity Profiling
Q. Q: How can researchers assess the pharmacological potential of this compound?
A:
- In Vitro Assays : Use SRB (sulforhodamine B) cytotoxicity assays to screen for anti-cancer activity .
- Enzyme Inhibition : Test interactions with cyclooxygenase (COX) or kinases via fluorescence polarization or SPR for binding kinetics .
- ADMET Prediction : Employ computational tools (e.g., SwissADME) to predict bioavailability and metabolic stability .
Q. Q: What methodologies elucidate the compound’s interaction with biological targets?
A:
- Molecular Docking : Use AutoDock Vina to model binding poses with receptor active sites (e.g., COX-2) .
- Hydrogen Bond Analysis : Apply graph set theory (Etter’s rules) to interpret crystallographic data and predict binding motifs .
- Kinetic Studies : Perform time-resolved fluorescence quenching to measure binding rates .
Data Contradictions and Reproducibility
Q. Q: How should researchers resolve discrepancies in reported biological activities?
A:
- Purity Verification : Re-analyze batches via HPLC to rule out impurities (>95% purity required) .
- Polymorph Screening : Use differential scanning calorimetry (DSC) to identify crystalline forms affecting activity .
- Assay Standardization : Validate protocols with positive controls (e.g., celecoxib for COX-2 assays) .
Computational Chemistry Applications
Q. Q: How can computational models guide derivative design?
A:
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity using MOE or Schrödinger .
- MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess binding stability .
Advanced Synthesis Challenges
Q. Q: What strategies improve yield in multi-step syntheses?
A:
- Flow Chemistry : Enhance heat/mass transfer for exothermic steps (e.g., sulfonylation) .
- Microwave Assistance : Reduce reaction times for amidation steps (15–30 min vs. 12 hr conventional) .
Crystallographic Data Interpretation
Q. Q: How do hydrogen bonding patterns influence crystallographic refinement?
A:
- SHELX Refinement : Define hydrogen bonds (e.g., N–H···O=S) using SHELXL’s AFIX commands to improve R-factor accuracy .
- Graph Set Notation : Classify motifs (e.g., R₂²(8) rings) to predict packing efficiency .
Scaling-Up for Preclinical Studies
Q. Q: What steps ensure scalability without compromising purity?
A:
- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .
- Green Chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) for safer amidation .
Interdisciplinary Collaboration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
